Stereospecific Potency vs. Enantiomer
The inhibitory activity of SARS 3CLpro-IN-1 (3b) is directly compared to its enantiomer, compound 3c, under identical assay conditions. SARS 3CLpro-IN-1 (3b) with the (1S, 3S)-configuration is significantly more potent, with an IC50 of 95 μM, compared to the (1R, 3R)-configured enantiomer 3c, which has an IC50 of 780 μM [1]. This represents an 8.2-fold difference in potency solely attributable to stereochemistry [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 95 μM |
| Comparator Or Baseline | Enantiomer 3c (IC50 = 780 μM) |
| Quantified Difference | 8.2-fold higher potency for 3b (95 μM vs 780 μM) |
| Conditions | R188I mutant SARS 3CLpro enzyme assay, using a peptide substrate (H-Thr-Ser-Ala-Val-Leu-Gln-Ser-Gly-Phe-Arg-Lys-NH2) incubated at 37°C for 2h [1]. |
Why This Matters
This data demonstrates that the specific (1S, 3S)-stereochemistry of SARS 3CLpro-IN-1 is non-negotiable for achieving its maximal inhibitory activity; procurement of undefined stereoisomer mixtures or the incorrect enantiomer will result in a near-complete loss of functional activity.
- [1] Yoshizawa, S. I., Hattori, Y., Kobayashi, K., & Akaji, K. (2020). Evaluation of an octahydroisochromene scaffold used as a novel SARS 3CL protease inhibitor. Bioorganic & Medicinal Chemistry, 28(4), 115273. View Source
